1-(2-碘苯甲酰基)吡咯烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

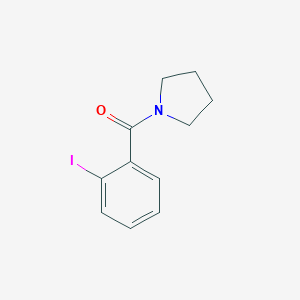

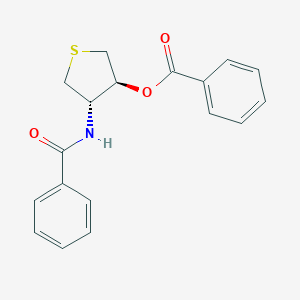

“1-(2-Iodophenylcarbonyl)pyrrolidine” is a chemical compound with the molecular formula C11H12INO . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of pyrrolidine derivatives involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis

The molecular structure of “1-(2-Iodophenylcarbonyl)pyrrolidine” is characterized by a pyrrolidine ring attached to a 2-iodophenylcarbonyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

Pyrrolidine derivatives, including “1-(2-Iodophenylcarbonyl)pyrrolidine”, can undergo various chemical reactions. These reactions often involve the pyrrolidine ring and can be influenced by steric factors .科学研究应用

Drug Discovery and Development

The pyrrolidine ring is a common feature in many biologically active compounds. Its presence in drug molecules can contribute to the stereochemistry of the molecule and enhance three-dimensional coverage, which is crucial for the binding of drugs to their biological targets . The iodophenylcarbonyl group in 1-(2-Iodophenylcarbonyl)pyrrolidine could potentially be used to modulate the lipophilicity and membrane permeability of drug candidates.

Asymmetric Synthesis

1-(2-Iodophenylcarbonyl)pyrrolidine can serve as a chiral auxiliary or a precursor to chiral catalysts used in asymmetric synthesis . This is particularly important for creating enantiomerically pure substances, which are essential in the pharmaceutical industry where the activity of a drug can be highly dependent on its chirality.

Organocatalysis

Pyrrolidine derivatives are known to be effective organocatalysts. They can catalyze a variety of chemical reactions, including aldol reactions, which are fundamental in building complex organic molecules . The iodophenyl group in the compound could provide additional interactions with substrates, enhancing the catalytic activity.

Biological Activity Profiling

The structural features of pyrrolidine derivatives allow for a wide exploration of pharmacophore space. This makes them suitable for use in high-throughput screening assays to identify new biological activities . The iodine atom in 1-(2-Iodophenylcarbonyl)pyrrolidine could be used for radio-labeling, facilitating the tracking of the compound in biological systems.

Stereoselective Binding Studies

Due to the stereogenicity of the pyrrolidine ring, derivatives like 1-(2-Iodophenylcarbonyl)pyrrolidine can be used to study the stereoselective binding of drugs to proteins . This can help in understanding the mode of action of various drugs and in designing more selective and potent therapeutic agents.

未来方向

作用机制

Target of Action

It’s known that the pyrrolidine ring, a core component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives have been reported to have target selectivity .

Mode of Action

Compounds characterized by the pyrrolidine ring are known to interact with their targets in a way that contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .

Biochemical Pathways

Pyrrolidine alkaloids and their derivatives have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Result of Action

It’s known that pyrrolidine alkaloids can exert various biological effects, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

属性

IUPAC Name |

(2-iodophenyl)-pyrrolidin-1-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12INO/c12-10-6-2-1-5-9(10)11(14)13-7-3-4-8-13/h1-2,5-6H,3-4,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMQYMYSSSVQOPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC=CC=C2I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12INO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Iodophenylcarbonyl)pyrrolidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Benzyl-3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B360550.png)

![2-[1,1'-biphenyl]-4-yl-N-(2-fluorophenyl)acetamide](/img/structure/B360567.png)

![N-[4-(benzyloxy)phenyl]-2,4-difluorobenzamide](/img/structure/B360587.png)

![Dimethyl 2-[(2,4-difluorobenzoyl)amino]terephthalate](/img/structure/B360589.png)

![2-[1,1'-biphenyl]-4-yl-N-[2-(2-thienyl)ethyl]acetamide](/img/structure/B360590.png)

![Ethyl 1-[(2,4-dichlorophenoxy)acetyl]piperidine-3-carboxylate](/img/structure/B360624.png)

![Ethyl {[3-cyano-4-(2-ethoxyphenyl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B360630.png)

![2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B360658.png)

![N'-[(5-methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]pyridine-4-carbohydrazide](/img/structure/B360662.png)